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molecular formula C8H8ClN3O B3167441 3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine CAS No. 919784-75-1

3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine

Cat. No. B3167441
M. Wt: 197.62 g/mol
InChI Key: YUSOEZLRKRZAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977328B2

Procedure details

Phosphorus oxychloride (50 mL) was added to 6-hydroxypyridazine-3-carboxylic acid (9.82 g, 70.05 mmol) and the resulting solution heated to reflux. After 45 mins the solution was allowed to cool and the excess of phosphorus oxychloride was removed under reduced pressure. THF (50 mL) was added to the black residue and the resulting solution cooled to 0° C. Triethylamine (9.77 mL, 70.05 mmol) and azetidine (4.0 g, 70.05 mmol) were added dropwise. The resulting mixture was allowed to warm to RT and stirred overnight. The volatiles were removed under reduced pressure and water (50 mL) added, then the residue was adjusted to pH8 using sodium hydroxide solution. The aqueous layer was extracted five times with ethyl acetate, the combined organics dried (MgSO4) and the solvent removed to give the crude product as a dark oil. A sample was purified by preparative HPLC, eluting with 5-95% acetoniltrile in water (+0.2% TFA), and gave the title compound as a colorless solid (135 mg).
Quantity
9.77 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.C([N:13]([CH2:16][CH3:17])[CH2:14]C)C.N1CCC1.P(Cl)(Cl)([Cl:24])=O>>[N:13]1([C:8]([C:5]2[N:6]=[N:7][C:2]([Cl:24])=[CH:3][CH:4]=2)=[O:10])[CH2:14][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
9.77 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 g
Type
reactant
Smiles
N1CCC1
Step Two
Name
Quantity
9.82 g
Type
reactant
Smiles
OC1=CC=C(N=N1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the excess of phosphorus oxychloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
THF (50 mL) was added to the black residue
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure and water (50 mL)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted five times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give the crude product as a dark oil
CUSTOM
Type
CUSTOM
Details
A sample was purified by preparative HPLC
WASH
Type
WASH
Details
eluting with 5-95%

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1(CCC1)C(=O)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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